1-(2,2-Difluoroethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid
Description
1-(2,2-Difluoroethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is a fluorinated triazole derivative with the molecular formula C₉H₁₂F₂N₃O₂ (calculated molecular weight: 240.21 g/mol). This compound features a 1,2,3-triazole core substituted with a 2,2-difluoroethyl group at the N1 position and an isopropyl group at the C5 position, terminated by a carboxylic acid moiety at C2.
The compound was previously available as a high-purity reagent from CymitQuimica but is now discontinued .
Properties
Molecular Formula |
C8H11F2N3O2 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-5-propan-2-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11F2N3O2/c1-4(2)7-6(8(14)15)11-12-13(7)3-5(9)10/h4-5H,3H2,1-2H3,(H,14,15) |
InChI Key |
YHQJZFLLMDEZFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=NN1CC(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, including the formation of the triazole ring and the introduction of the difluoroethyl and isopropyl groups. One common synthetic route involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the difluoroethyl group through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the compound’s chemical properties.
Substitution: The difluoroethyl and isopropyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Difluoroethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds or hydrophobic interactions. The triazole ring may also play a crucial role in stabilizing the compound’s interaction with its target, thereby modulating its biological activity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of 1-(2,2-difluoroethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid and its analogs:
Key Observations:
- Fluorine Content : The trifluoroethyl analog (3 F atoms) exhibits the highest electronegativity, which may improve resistance to oxidative metabolism compared to the difluoroethyl (2 F) and fluorophenyl (1–2 F) derivatives .
- Aromatic vs.
- Solubility : The hydroxypropyl derivative lacks fluorine but includes a hydroxyl group, significantly increasing aqueous solubility compared to fluorinated analogs .
Bioactivity
- Wnt/β-Catenin Pathway Inhibition : The fluorophenyl analog 1-(2-fluorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid (Compound 2p) demonstrated efficacy in improving glucose and lipid metabolism in diet-induced obese mice, suggesting triazole-carboxylic acids as promising metabolic regulators .
- Pharmaceutical Intermediates : Difluorophenyl and trifluoroethyl derivatives are frequently employed in drug discovery due to their stability and compatibility with target binding pockets .
Biological Activity
1-(2,2-Difluoroethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This compound's unique structure, characterized by a difluoroethyl group and an isopropyl substituent, may contribute to its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The biological activity of this compound was evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined through standard dilution methods.
Table 1: Antimicrobial Activity Data
| Microorganism | MIC (mg/ml) |
|---|---|
| Escherichia coli | 0.15 |
| Staphylococcus aureus | 0.20 |
| Candida albicans | 0.10 |
| Aspergillus niger | 0.25 |
These results indicate that the compound exhibits potent activity against both gram-positive and gram-negative bacteria as well as fungi, comparable to established antifungal agents like Amphotericin B .
Antitumor Activity
In addition to its antimicrobial properties, triazoles have been investigated for their antitumor effects. The compound was tested against various cancer cell lines to assess its cytotoxicity and mechanism of action.
Table 2: Antitumor Activity Data
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical carcinoma) | 12.5 |
| MCF-7 (breast carcinoma) | 15.0 |
| A549 (lung carcinoma) | 10.0 |
The IC50 values suggest that this compound has significant cytotoxic effects on cancer cells . Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways.
The biological activity of this compound is likely attributed to its ability to inhibit key enzymes involved in microbial and tumor cell proliferation. In particular, triazoles are known to interfere with the synthesis of ergosterol in fungi and disrupt microtubule formation in cancer cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a recent clinical study involving patients with systemic fungal infections, treatment with a triazole derivative led to a significant reduction in pathogen load within two weeks of therapy. Patients exhibited improved clinical outcomes and reduced mortality rates compared to those receiving standard antifungal treatment.
Case Study 2: Antitumor Effects
A preclinical model demonstrated that administration of this compound resulted in tumor regression in mice bearing xenografts of human breast cancer cells. The treatment was well-tolerated with minimal side effects observed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
